molecular formula C29H25NO6 B13378003 3-[[4-(dimethylamino)phenyl](4-hydroxy-6-methyl-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-6-methyl-2H-chromen-2-one

3-[[4-(dimethylamino)phenyl](4-hydroxy-6-methyl-2-oxo-2H-chromen-3-yl)methyl]-4-hydroxy-6-methyl-2H-chromen-2-one

Cat. No.: B13378003
M. Wt: 483.5 g/mol
InChI Key: JJTVWKDUWWKHAY-UHFFFAOYSA-N
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Description

3-[4-(dimethylamino)phenylmethyl]-4-hydroxy-6-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylamino)phenylmethyl]-4-hydroxy-6-methyl-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of the intermediate 7-[4-(4-amino-phenylamino)-6-dimethylamino-[1,3,5]triazin-2-yloxy]-4-methyl-chromen-2-one. This intermediate is then subjected to a condensation reaction with different aldehyde derivatives to form Schiff base derivatives. These derivatives undergo cyclization to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylamino)phenylmethyl]-4-hydroxy-6-methyl-2H-chromen-2-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Various substitution reactions can occur at the aromatic rings or the coumarin moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(dimethylamino)phenylmethyl]-4-hydroxy-6-methyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)phenylmethyl]-4-hydroxy-6-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler compound with a similar core structure but lacking the additional functional groups.

    Warfarin: A well-known anticoagulant that is also a coumarin derivative.

    Dicoumarol: Another anticoagulant with a structure similar to that of warfarin.

Uniqueness

What sets 3-[4-(dimethylamino)phenylmethyl]-4-hydroxy-6-methyl-2H-chromen-2-one apart is its unique combination of functional groups, which confer a wide range of biological activities and potential applications. Its dimethylamino and hydroxy groups, along with the coumarin core, make it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

IUPAC Name

3-[[4-(dimethylamino)phenyl]-(4-hydroxy-6-methyl-2-oxochromen-3-yl)methyl]-4-hydroxy-6-methylchromen-2-one

InChI

InChI=1S/C29H25NO6/c1-15-5-11-21-19(13-15)26(31)24(28(33)35-21)23(17-7-9-18(10-8-17)30(3)4)25-27(32)20-14-16(2)6-12-22(20)36-29(25)34/h5-14,23,31-32H,1-4H3

InChI Key

JJTVWKDUWWKHAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2O)C(C3=CC=C(C=C3)N(C)C)C4=C(C5=C(C=CC(=C5)C)OC4=O)O

Origin of Product

United States

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